7-Benzyl-9-hydroxy-9-methyl-3λ6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione is a complex organic compound notable for its unique bicyclic structure, which incorporates sulfur and nitrogen atoms. This compound features a hydroxyl group and a benzyl group, contributing to its chemical reactivity and potential biological activity. The molecular formula for this compound is C15H21NO3S, with a molecular weight of approximately 295.4 g/mol. Its IUPAC name is (1R,5S,9s)-7-benzyl-9-hydroxy-9-methyl-3λ6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione.
This compound can be synthesized from readily available precursors through multiple steps involving cyclization reactions, benzylation, and oxidation processes. It has been the subject of scientific research due to its potential applications in medicinal chemistry and organic synthesis.
7-Benzyl-9-hydroxy-9-methyl-3λ6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione is classified as a bicyclic compound with thia (sulfur-containing) and azabicyclic (nitrogen-containing) characteristics. Its unique structural features allow it to participate in various chemical reactions and biological interactions.
The synthesis of 7-benzyl-9-hydroxy-9-methyl-3λ6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione typically involves several key steps:
The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of 7-benzyl-9-hydroxy-9-methyl-3λ6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C15H21NO3S |
Molecular Weight | 295.4 g/mol |
IUPAC Name | (1R,5S,9s)-7-benzyl-9-hydroxy-9-methyl-3λ6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione |
InChI | InChI=1S/C15H21NO3S/c1... |
InChI Key | NNLPUKDCHXEJSD-YIONKMFJSA-N |
Isomeric SMILES | CC1([C@@H]2CN(C[C@H]1CS(=O)(=O)C2)CC3=CC=CC=C3)O |
This structure showcases the bicyclic arrangement with functional groups that contribute to its chemical behavior and biological interactions .
7-Benzyl-9-hydroxy-9-methyl-3λ6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione can undergo various chemical transformations:
These reactions are essential for modifying the compound's properties and enhancing its potential applications in pharmaceuticals and materials science.
The mechanism of action for 7-benzyl-9-hydroxy-9-methyl-3λ6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione involves its interaction with specific molecular targets within biological systems:
Research indicates that compounds with similar structures exhibit significant interactions with biological targets, potentially leading to therapeutic applications in treating conditions such as arrhythmias .
The physical properties include:
Key chemical properties include:
Relevant data indicates that the compound's unique structure contributes to its diverse reactivity patterns and potential applications in various fields .
7-Benzyl-9-hydroxy-9-methyl-3λ6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione has several applications:
Its unique properties make it suitable for applications in polymers, coatings, and advanced materials development .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1